Norcantharidin

Descripción general

Descripción

Norcantharidin is a demethylated derivative of cantharidin, an active ingredient found in traditional Chinese medicine. It is known for its potential anticancer properties and is used clinically in China as an anticancer drug. This compound has shown efficacy in inhibiting the proliferation of various tumor cells and has fewer side effects compared to cantharidin .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Norcantharidin can be synthesized through the demethylation of cantharidin. The process involves the use of reagents such as sodium hydroxide or potassium hydroxide under controlled conditions to remove the methyl groups from cantharidin .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the demethylation process is carefully monitored to ensure high yield and purity. The reaction conditions, including temperature, pressure, and pH, are optimized to achieve efficient production .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

Substitution: Various halides or nucleophiles; conditions depend on the specific substitution reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Anticancer Properties

Norcantharidin exhibits potent anticancer activity across various types of tumors. Its applications can be categorized based on the types of cancer it targets and the mechanisms through which it exerts its effects.

Hepatocellular Carcinoma (HCC)

This compound has shown promising results in treating hepatocellular carcinoma, one of the most prevalent forms of liver cancer. Studies indicate that it induces apoptosis and cytotoxic autophagy in HCC cell lines such as MHCC-97H and HepG2. The compound downregulates key signaling pathways, including c-Met and mTOR, which are crucial for tumor growth and survival .

Case Study:

- In vitro studies demonstrated that this compound significantly reduced cell viability and induced autophagic cell death in HCC cells .

- Animal models treated with this compound exhibited reduced tumor growth compared to controls .

Osteosarcoma

This compound has been evaluated for its effects on osteosarcoma, a malignant bone tumor primarily affecting adolescents. Research indicates that this compound inhibits proliferation, induces apoptosis, and suppresses migration and invasion of osteosarcoma cells (MG63 and HOS) through mechanisms involving cell cycle arrest at the S phase and modulation of signaling pathways like c-Met .

Case Study:

- A study reported that this compound treatment led to a significant decrease in the expression of matrix metalloproteinases (MMP2 and MMP9), which are critical for cancer cell invasion .

Other Cancers

This compound's anticancer effects extend to other malignancies, including:

- Breast Cancer: Exhibits anti-proliferative effects in various breast cancer cell lines.

- Melanoma: Induces apoptosis in melanoma cells through specific signaling pathways .

- Gallbladder Carcinomas: Shown to inhibit tumor growth and vascular mimicry .

Clinical Applications

This compound has been approved by the Chinese FDA for clinical use in treating various cancers, particularly hepatocellular carcinoma. The drug is administered as demethylcantharidin tablets in clinical settings.

Summary Table of Applications

Mecanismo De Acción

Norcantharidin exerts its effects through multiple molecular targets and pathways:

Cell Cycle Arrest: Inhibits the expression of cyclins and cyclin-dependent kinases, leading to cell cycle arrest.

Apoptosis Induction: Increases the expression of pro-apoptotic proteins such as P53, Bax, and Caspases, while reducing anti-apoptotic proteins like Bcl-2.

Inhibition of Metastasis: Reduces the activity of matrix metalloproteinases (MMP-2 and MMP-9) by upregulating STAT1 and inhibiting Sp1, thereby preventing tumor cell invasion and metastasis

Comparación Con Compuestos Similares

Cantharidin: The parent compound of norcantharidin, known for its higher toxicity and similar anticancer properties.

Disodium Cantharidinate: A derivative with reduced toxicity and similar therapeutic effects.

Sodium Demethylcantharidate: Another derivative with modified chemical structure to reduce side effects.

Uniqueness of this compound: this compound is unique due to its lower toxicity compared to cantharidin and its derivatives. It retains potent anticancer activity while minimizing side effects such as myelosuppression and gastrointestinal toxicity. This makes it a more favorable option for clinical use .

Actividad Biológica

Norcantharidin (NCTD) is a demethylated derivative of cantharidin, a compound originally derived from the blister beetle. NCTD has garnered attention for its potential anticancer properties and its ability to modulate various biological pathways. This article explores the biological activity of NCTD, focusing on its mechanisms of action, efficacy against different cancer types, and relevant research findings.

NCTD exhibits several mechanisms through which it exerts its biological effects:

- Induction of Autophagy : NCTD has been shown to reduce cell viability in hepatocellular carcinoma (HCC) cells by inducing autophagy. This process leads to increased cell death and is associated with the downregulation of key signaling pathways such as c-Met and mTOR .

- Cell Cycle Arrest : In cervical cancer cells, NCTD causes concentration-dependent cell cycle arrest, contributing to its antitumor effects .

- Inhibition of Metastasis : NCTD inhibits the migration and invasion of cancer cells by reducing the activity of matrix metalloproteinase-9 (MMP-9) and urokinase plasminogen activator (u-PA), which are critical for tumor metastasis .

- Endoplasmic Reticulum Stress : The compound activates endoplasmic reticulum stress pathways, leading to apoptosis in various cancer cell lines .

- Modulation of Immune Response : Recent studies indicate that NCTD can enhance immune responses by promoting the phosphorylation of AKT/p65 and increasing transcriptional activity related to immune response pathways .

Efficacy Against Cancer Types

NCTD has been studied for its effects on several types of cancer:

- Hepatocellular Carcinoma (HCC) : NCTD effectively reduces tumor growth in HCC models, both in vitro and in vivo. It triggers autophagic cell death and inhibits tumor growth through multiple signaling pathways .

- Cervical Cancer : In cervical cancer studies, NCTD has demonstrated significant inhibition of cell viability and induced apoptosis via endoplasmic reticulum stress mechanisms .

- Bladder Cancer : NCTD targets cancer stem cell-like populations in bladder cancer, inhibiting malignant proliferation by modulating specific molecular targets .

Case Studies and Research Findings

Several studies have documented the biological activities of NCTD:

Análisis De Reacciones Químicas

Reductive Amination for Amine-Functionalized Analogs

Furfural derivatives undergo reductive amination to yield bioactive intermediates:

-

Method :

-

Significance : Introduces nitrogen-containing moieties critical for enhancing cytotoxicity (e.g., phenylaminomethyl group in 9 ) .

Structural Characterization Data

Critical spectroscopic data for representative compounds:

-

Compound 17 (Methylated this compound):

Mechanistic Insights

-

Diastereoselectivity : Exo preference in Diels-Alder reactions attributed to steric hindrance in the endo transition state .

-

Hydrogenation Efficiency : Pd/C catalyzes selective double-bond reduction without over-reducing the anhydride moiety .

This synthesis-focused analysis underscores this compound’s adaptability in generating structurally diverse analogs with tailored properties. The methodologies outlined here provide a foundation for further exploration of its pharmacological potential.

Propiedades

IUPAC Name |

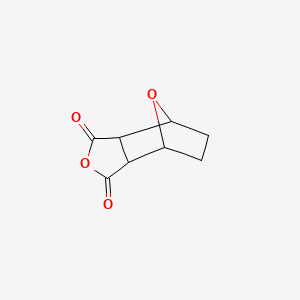

4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-7-5-3-1-2-4(11-3)6(5)8(10)12-7/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAABVEXCGCXWRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3C(C1O2)C(=O)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884158 | |

| Record name | 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5442-12-6, 51154-98-4, 29745-04-8 | |

| Record name | Hexahydro-4,7-epoxyisobenzofuran-1,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5442-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norcantharidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005442126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC148536 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 29745-04-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3, hexahydro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydro-4,7-Epoxyisobenzofuran-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-, (3aR,4S,7R,7aS)-rel- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.